molecular formula C23H33N3O2 B15160029 Ethyl 11-(6-imino-3-phenylpyridazin-1(6H)-yl)undecanoate CAS No. 702683-11-2

Ethyl 11-(6-imino-3-phenylpyridazin-1(6H)-yl)undecanoate

Cat. No.: B15160029
CAS No.: 702683-11-2
M. Wt: 383.5 g/mol
InChI Key: INPIQGUFWNNYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 11-(6-imino-3-phenylpyridazin-1(6H)-yl)undecanoate is a synthetic organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 11-(6-imino-3-phenylpyridazin-1(6H)-yl)undecanoate typically involves the condensation of a pyridazine derivative with an appropriate ethyl ester. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 11-(6-imino-3-phenylpyridazin-1(6H)-yl)undecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 11-(6-imino-3-phenylpyridazin-1(6H)-yl)undecanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Ethyl 11-(6-imino-3-phenylpyridazin-1(6H)-yl)undecanoate can be compared with other pyridazine derivatives, such as:

  • Ethyl 6-(3-phenylpyridazin-1(6H)-yl)hexanoate
  • Ethyl 11-(3-phenylpyridazin-1(6H)-yl)undecanoate

These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific imino group and the length of its alkyl chain, which can influence its chemical reactivity and biological properties.

Properties

CAS No.

702683-11-2

Molecular Formula

C23H33N3O2

Molecular Weight

383.5 g/mol

IUPAC Name

ethyl 11-(6-imino-3-phenylpyridazin-1-yl)undecanoate

InChI

InChI=1S/C23H33N3O2/c1-2-28-23(27)16-12-7-5-3-4-6-8-13-19-26-22(24)18-17-21(25-26)20-14-10-9-11-15-20/h9-11,14-15,17-18,24H,2-8,12-13,16,19H2,1H3

InChI Key

INPIQGUFWNNYSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCN1C(=N)C=CC(=N1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.